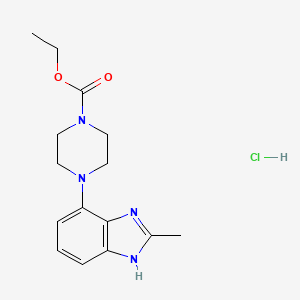

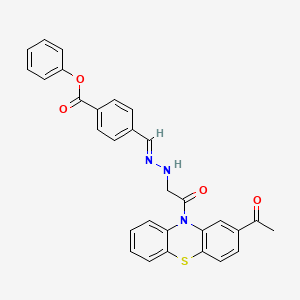

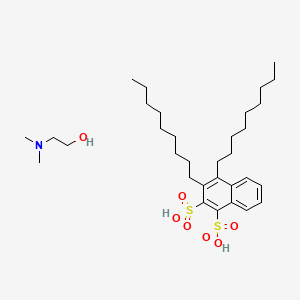

Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide benzoïque, 4-(((2-(2-acétyl-10H-phénothiazin-10-yl)-2-oxoéthyl)hydrazono)méthyl)-, ester phénylique est un composé organique complexe appartenant à la classe des dérivés de la phénothiazine. Les phénothiazines sont connues pour leurs diverses activités biologiques et ont fait l’objet de nombreuses études pour leurs propriétés pharmacologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide benzoïque, 4-(((2-(2-acétyl-10H-phénothiazin-10-yl)-2-oxoéthyl)hydrazono)méthyl)-, ester phénylique implique généralement plusieurs étapes. La matière première, la 2-acétylphénothiazine, est synthétisée par acylation de la phénothiazine avec des chlorures d’acyle en présence d’un catalyseur tel que le chlorure d’aluminium dans un solvant comme le disulfure de carbone . Le produit intermédiaire est ensuite mis à réagir avec des dérivés de l’hydrazine pour former le composé hydrazono. Enfin, l’estérification de l’acide benzoïque est réalisée en utilisant de l’acide benzoïque et des réactifs d’estérification appropriés dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du fragment phénothiazine, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à diverses positions sur le cycle de la phénothiazine et sur le fragment ester de l’acide benzoïque.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions spécifiques (par exemple, des milieux acides ou basiques).

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Dérivés alcooliques

Substitution : Divers dérivés substitués de la phénothiazine et de l’ester de l’acide benzoïque

Applications de la recherche scientifique

Chimie

En chimie, ce composé sert d’intermédiaire précieux pour la synthèse d’autres composés hétérocycliques. Sa structure unique permet la formation de divers systèmes cycliques, ce qui en fait un élément de construction polyvalent .

Biologie

Biologiquement, les dérivés de la phénothiazine, y compris ce composé, présentent un éventail d’activités telles que des propriétés antimicrobiennes, anti-inflammatoires et antitumorales. Ces activités en font des candidats potentiels pour le développement de médicaments .

Médecine

En médecine, les effets thérapeutiques potentiels du composé sont en cours d’exploration. Les dérivés de la phénothiazine sont connus pour leurs propriétés neuroleptiques et antihistaminiques, et ce composé pourrait offrir des avantages similaires .

Industrie

Industriellement, le composé peut être utilisé dans le développement de colorants, de pigments et d’autres matériaux en raison de sa structure chimique stable et de sa réactivité.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of various ring systems, making it a versatile building block .

Biology

Biologically, phenothiazine derivatives, including this compound, exhibit a range of activities such as antimicrobial, anti-inflammatory, and antitumor properties. These activities make them potential candidates for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Phenothiazine derivatives are known for their neuroleptic and antihistaminic properties, and this compound may offer similar benefits .

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mécanisme D'action

Le mécanisme d’action de l’acide benzoïque, 4-(((2-(2-acétyl-10H-phénothiazin-10-yl)-2-oxoéthyl)hydrazono)méthyl)-, ester phénylique implique son interaction avec diverses cibles moléculaires. Le fragment phénothiazine peut interagir avec les récepteurs des neurotransmetteurs, les enzymes et d’autres protéines, conduisant à ses effets pharmacologiques. Les groupes hydrazono et ester de l’acide benzoïque peuvent également contribuer à son activité en modulant son affinité de liaison et sa spécificité .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpromazine : Un dérivé de la phénothiazine bien connu possédant des propriétés neuroleptiques.

Prométhazine : Un autre dérivé de la phénothiazine possédant une activité antihistaminique.

2-Acétylphénothiazine : Le précurseur du composé en question, utilisé dans diverses applications synthétiques.

Unicité

Ce qui distingue l’acide benzoïque, 4-(((2-(2-acétyl-10H-phénothiazin-10-yl)-2-oxoéthyl)hydrazono)méthyl)-, ester phénylique, c’est sa combinaison unique de groupes fonctionnels, qui lui confère un ensemble distinct de propriétés chimiques et biologiques. Cela en fait un composé précieux pour la recherche et le développement dans de multiples domaines.

Propriétés

Numéro CAS |

89258-12-8 |

|---|---|

Formule moléculaire |

C30H23N3O4S |

Poids moléculaire |

521.6 g/mol |

Nom IUPAC |

phenyl 4-[(E)-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C30H23N3O4S/c1-20(34)23-15-16-28-26(17-23)33(25-9-5-6-10-27(25)38-28)29(35)19-32-31-18-21-11-13-22(14-12-21)30(36)37-24-7-3-2-4-8-24/h2-18,32H,19H2,1H3/b31-18+ |

Clé InChI |

OBCWWNINIJKSEF-FDAWAROLSA-N |

SMILES isomérique |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)

![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)